molecular formula C19H20O5 B075805 (8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate CAS No. 1165-60-2

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate

Cat. No. B075805
CAS RN: 1165-60-2
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate is a pyranocoumarin derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Alizadeh et al. (2015) focused on synthesizing pyrano[2,3-f]chromenone derivatives, starting from resorcinol. This research contributes to the development of novel compounds with potential cytotoxic activity, highlighting the compound's utility in synthetic organic chemistry and medicinal applications (Alizadeh et al., 2015).

Cytotoxic Activity

  • López-Pérez et al. (2005) isolated several 4-phenylcoumarins from Marila pluricostata, showing cytotoxic effects against human cancer cell lines. This implies the potential use of such compounds in cancer research (López-Pérez et al., 2005).

Reaction Mechanisms and Synthesis

  • Sun, Wang, and Xia (2008) explored the esterifications of a similar compound, revealing insights into reaction mechanisms and the formation of unexpected products. This knowledge is beneficial for chemical synthesis and pharmaceuticals (Sun, Wang, & Xia, 2008).

Structural Analysis and Modification

  • Kalyanaraman et al. (2012) detailed the structural modification of Calophyllolide, employing NMR and LC-MS for chemical structural analysis. This process demonstrates the compound's role in the development of antimicrobial derivatives (Kalyanaraman et al., 2012).

Antibacterial and Anti-inflammatory Activities

  • Chavan and Hosamani (2018) described the synthesis of compounds based on coumarin-pyrazole hybrid, evaluating their antibacterial and anti-inflammatory activities. Such studies indicate the compound's relevance in developing new therapeutic agents (Chavan & Hosamani, 2018).

Catalysis and Green Chemistry

  • Azarifar et al. (2013) utilized nano magnetic complex lanthanum strontium magnesium oxide as a catalyst for synthesizing 4H-chromenes. This highlights the compound's significance in sustainable chemistry and catalysis (Azarifar et al., 2013).

properties

CAS RN

1165-60-2

Product Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5+

InChI Key

RRHCDWLSHIIIIT-VZUCSPMQSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C

synonyms

2-Methyl-2-butenoic acid 9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate
Reactant of Route 2
Reactant of Route 2
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate
Reactant of Route 3
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate
Reactant of Route 4
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate
Reactant of Route 5
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate
Reactant of Route 6
(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) (E)-2-methylbut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.